molecular formula C18H15AsS3 B154553 Tris(phenylthio)arsine CAS No. 1776-70-1

Tris(phenylthio)arsine

Cat. No. B154553
CAS RN: 1776-70-1
M. Wt: 402.4 g/mol
InChI Key: GSDQLEGNNAMRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tris(phenylthio)arsine, also known as TPTA, is an organoarsenic compound that has been extensively studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and is considered to be a highly toxic compound.

Mechanism Of Action

Tris(phenylthio)arsine is believed to exert its biological effects through the inhibition of certain enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit the activity of pyruvate dehydrogenase, an enzyme that plays a critical role in the production of energy within cells.

Biochemical And Physiological Effects

Studies have shown that Tris(phenylthio)arsine can have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the activation of apoptotic pathways. These effects are believed to be mediated through the inhibition of pyruvate dehydrogenase and other enzymes involved in cellular metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Tris(phenylthio)arsine in lab experiments is its high level of toxicity, which makes it a useful tool for studying the effects of chemical exposure on living organisms. However, this same property also makes it difficult to work with and requires careful handling to avoid exposure to researchers.

Future Directions

There are many potential future directions for research involving Tris(phenylthio)arsine, including its use as a potential therapeutic agent for cancer and other diseases, as well as its use in the development of new catalysts and other chemical reagents. Additionally, further studies are needed to fully understand the mechanism of action of Tris(phenylthio)arsine and its effects on cellular metabolism.

Synthesis Methods

The synthesis of Tris(phenylthio)arsine involves the reaction of arsenic trichloride with phenylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere and at low temperatures to prevent the formation of unwanted by-products.

Scientific Research Applications

Tris(phenylthio)arsine has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a potential treatment for certain types of cancer. Its unique chemical properties make it a valuable tool for researchers in a variety of fields.

properties

CAS RN

1776-70-1

Product Name

Tris(phenylthio)arsine

Molecular Formula

C18H15AsS3

Molecular Weight

402.4 g/mol

IUPAC Name

tris(phenylsulfanyl)arsane

InChI

InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H

InChI Key

GSDQLEGNNAMRJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3

Other CAS RN

1776-70-1

Pictograms

Acute Toxic; Environmental Hazard

synonyms

(PhS)3As
arsenotrithious acid triphenyl este

Origin of Product

United States

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